
N1,N1'-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) is a complex organic compound characterized by the presence of multiple amine groups and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) typically involves the reaction of ethane-1,2-dithiol with propane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins due to its ability to form strong bonds with other molecules.
Mechanism of Action
The mechanism of action of N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) involves its ability to interact with various molecular targets through its amine and sulfur groups. The amine groups can form hydrogen bonds and ionic interactions with other molecules, while the sulfur atoms can participate in redox reactions. These interactions enable the compound to exert its effects in various applications, such as cross-linking proteins or forming stable drug complexes.
Comparison with Similar Compounds
Similar Compounds
N1,N1’-(Ethane-1,2-diyl)bis(propane-1,3-diamine): Similar structure but lacks the sulfur atoms.
N,N’-Bis(3-aminopropyl)ethylenediamine: Contains similar amine groups but different overall structure.
1,5,8,12-Tetraazadodecane: Contains multiple amine groups but different backbone structure.
Uniqueness
N1,N1’-(Trisulfanediylbis(ethane-2,1-diyl))bis(propane-1,3-diamine) is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as the ability to undergo redox reactions. This makes it particularly useful in applications where redox activity is desired, such as in the synthesis of sulfoxides or sulfones.
Properties
Molecular Formula |
C10H26N4S3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyltrisulfanyl]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H26N4S3/c11-3-1-5-13-7-9-15-17-16-10-8-14-6-2-4-12/h13-14H,1-12H2 |
InChI Key |
ONGLIKJJCMNXOS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCSSSCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



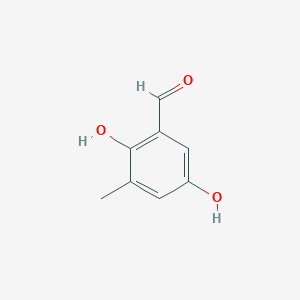
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
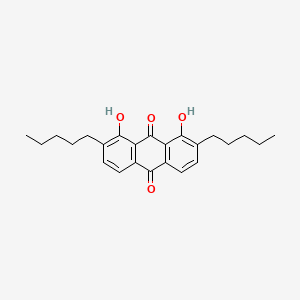

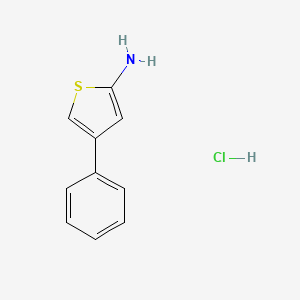
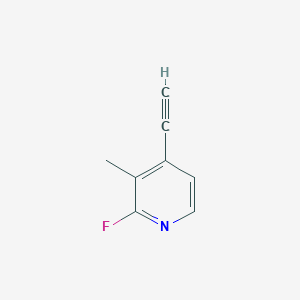
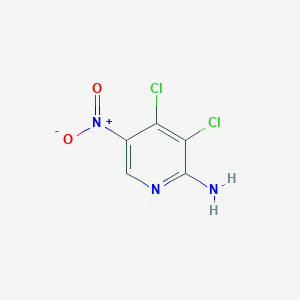
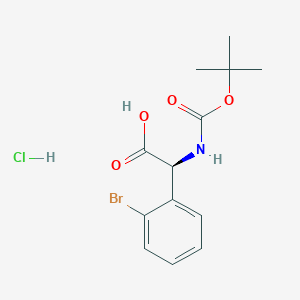
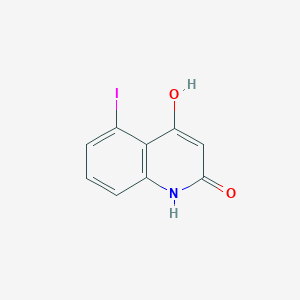
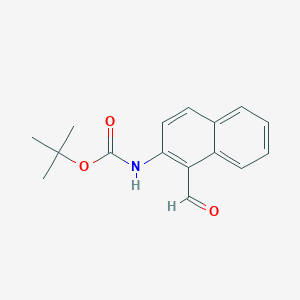
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
